

The Discovery and Enduring Legacy of Periodic Acid: A Technical Guide

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Abstract

Periodic acid, a seemingly simple inorganic compound, has played a pivotal role in the advancement of organic chemistry and biochemistry. Since its discovery in the 19th century, its unique oxidative properties have been harnessed to unravel the complex structures of carbohydrates and to develop essential analytical techniques still employed in laboratories today. This technical guide provides an in-depth exploration of the discovery, history, and key applications of **periodic acid**, with a focus on the experimental methodologies and quantitative data relevant to researchers in the chemical and biomedical sciences.

The Genesis of a Powerful Oxidant: Discovery and Early History

Periodic acid was first identified in 1833 by the German chemists Heinrich Gustav Magnus and C. F. Ammermüller.^{[1][2][3]} Their pioneering work, published in "Annalen der Physik und Chemie," introduced the scientific community to a new oxoacid of iodine where iodine exists in its highest oxidation state of +7.^{[1][2][4]} This discovery laid the foundation for a new class of reagents with potent and selective oxidizing capabilities.

Initially, the synthesis of **periodic acid** was a challenging endeavor. Early methods, like those developed by Magnus and Ammermüller, were often laborious and produced low yields. A

significant advancement in the preparation of **periodic acid** came with the development of methods involving the oxidation of iodic acid or its salts.

Evolution of Synthesis: A Timeline

The synthesis of **periodic acid** has evolved significantly from its initial discovery to modern industrial-scale production.

- 1833 - Magnus and Ammermüller's Method: The original synthesis involved the reaction of silver periodate with water, followed by the removal of silver ions. The details of this early procedure are not widely available in modern literature.
- Early 20th Century - Laboratory Scale Synthesis: A common laboratory preparation method involves the treatment of barium orthoperiodate with nitric acid.^{[2][5]} The less soluble barium nitrate precipitates, leaving **periodic acid** in solution.
- Modern Industrial Production: Current industrial-scale synthesis primarily relies on the electrochemical oxidation of a solution of sodium iodate in an alkaline medium, often using a lead dioxide (PbO₂) anode.^{[2][5][6]} An alternative industrial method involves the oxidation of iodates with chlorine gas in an alkaline solution.^[2]

The Dual Nature of Periodic Acid: Ortho- and Metaperiodic Acids

Periodic acid exists in two principal forms in aqueous solution, which are in equilibrium: ortho**periodic acid** (H₅IO₆) and metaperiodic acid (HIO₄).^{[1][2][3][6][7]}

- Ortho**periodic Acid** (H₅IO₆): This is the hydrated form and is typically a white crystalline solid.^{[6][7]} It is the predominant form in aqueous solutions.
- Metaperiodic Acid (HIO₄): This form can be obtained by the dehydration of ortho**periodic acid** at 100°C under reduced pressure.^[2] Further heating leads to decomposition, forming iodine pentoxide (I₂O₅) and oxygen.^[2]

The interconversion of these two forms is a key aspect of **periodic acid**'s chemistry and influences its reactivity.

Quantitative Properties of Periodic Acid

A thorough understanding of the physicochemical properties of **periodic acid** is essential for its effective application in research and development.

Property	Orthoperiodic Acid (H ₅ IO ₆)	Metaperiodic Acid (HIO ₄)
Molar Mass	227.94 g/mol [6]	191.91 g/mol [8][9]
Appearance	Colorless monoclinic crystals[10]	White solid[6][9]
Melting Point	122 °C[6][10]	128.5 °C[8]
Decomposition Temp.	123 °C[10]	~150 °C[2]
Solubility	Very soluble in water; soluble in ethanol and diethyl ether.[7][10]	Soluble in water and alcohols. [7]
pKa ₁	1.51[10]	Not determined[2][3][8]
pKa ₂	8.31[2][8]	-
pKa ₃	11.60[2][8]	-

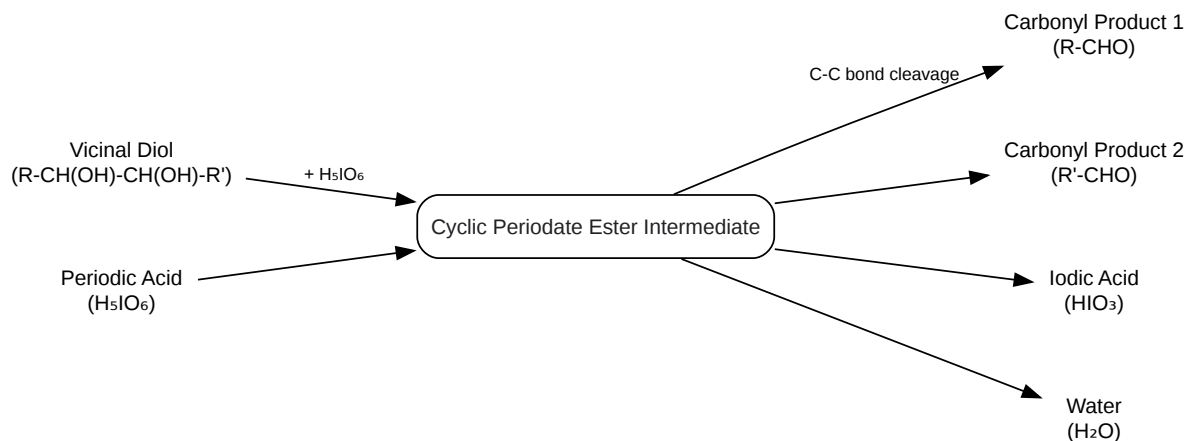
The Malaprade Reaction: A Revolution in Structural Elucidation

The most significant application of **periodic acid** in organic chemistry is the Malaprade reaction, discovered by the French chemist Léon Malaprade in 1928.[2] This reaction involves the oxidative cleavage of the carbon-carbon bond of vicinal diols (1,2-diols) to form two carbonyl compounds (aldehydes or ketones).

The Malaprade reaction provided a powerful and elegant tool for the structural analysis of complex molecules, particularly carbohydrates, a field that was being intensely investigated at the time.

The Mechanism of the Malaprade Reaction

The reaction is believed to proceed through the formation of a cyclic periodate ester intermediate. This intermediate then undergoes a concerted rearrangement that leads to the cleavage of the C-C bond and the formation of the carbonyl products.



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Mechanism of the Malaprade Reaction.

Experimental Protocol: The Malaprade Reaction

The following is a generalized protocol for the oxidative cleavage of a vicinal diol using **periodic acid**.

Materials:

- Vicinal diol
- **Periodic acid** (H_5IO_6 or HIO_4)
- Suitable solvent (e.g., water, methanol, ethanol)
- Sodium bicarbonate (for neutralization)

- Sodium thiosulfate (for quenching excess periodate)
- Starch indicator

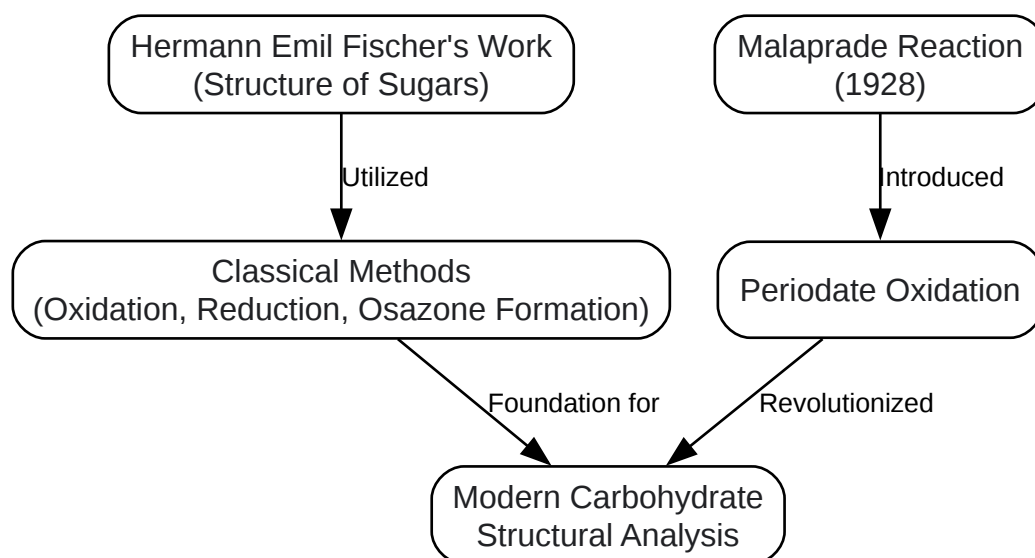
Procedure:

- Dissolve a known amount of the vicinal diol in the chosen solvent.
- Add a stoichiometric excess of **periodic acid** to the solution. The reaction is often carried out at room temperature.
- Monitor the reaction progress by periodically quenching aliquots with a saturated sodium bicarbonate solution followed by the addition of potassium iodide and a few drops of starch indicator. The disappearance of the blue-black color upon titration with a standard sodium thiosulfate solution indicates the consumption of periodate.
- Once the reaction is complete, quench the excess **periodic acid** by adding a slight excess of a reducing agent like sodium bisulfite or ethylene glycol.
- Isolate and purify the resulting aldehyde or ketone products using standard organic chemistry techniques such as extraction, distillation, or chromatography.

Hermann Emil Fischer and the Dawn of Carbohydrate Chemistry

Hermann Emil Fischer, a towering figure in organic chemistry and a Nobel laureate in 1902, made monumental contributions to the understanding of sugars and purines.^{[5][11]} While the Malaprade reaction was discovered after Fischer's death in 1919, his work laid the essential groundwork for the structural elucidation of carbohydrates. Fischer's research relied on classical chemical methods such as oxidation, reduction, and the formation of derivatives like osazones to deduce the stereochemistry of monosaccharides.

The advent of the Malaprade reaction provided a simpler and more direct method for determining the structure of carbohydrates, building upon the foundations laid by Fischer. Periodate oxidation allowed chemists to selectively cleave specific bonds within sugar molecules, providing crucial information about their ring size and the stereochemical arrangement of their hydroxyl groups.^{[12][13]}



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The impact of Fischer's work and the Malaprade reaction.

Periodic Acid-Schiff (PAS) Stain: A Cornerstone of Histology

Beyond its applications in synthetic and analytical chemistry, **periodic acid** is a critical reagent in the field of histology in the form of the **Periodic Acid-Schiff (PAS)** stain. This staining method is used to detect polysaccharides, such as glycogen, and other carbohydrate-rich macromolecules in tissue samples.

The principle of the PAS stain involves the oxidation of vicinal diols present in carbohydrates by **periodic acid** to form aldehydes. These aldehydes then react with Schiff reagent to produce a characteristic magenta color.

Experimental Protocol: Periodic Acid-Schiff (PAS) Staining

The following is a standard protocol for PAS staining of formalin-fixed, paraffin-embedded tissue sections.

Reagents:

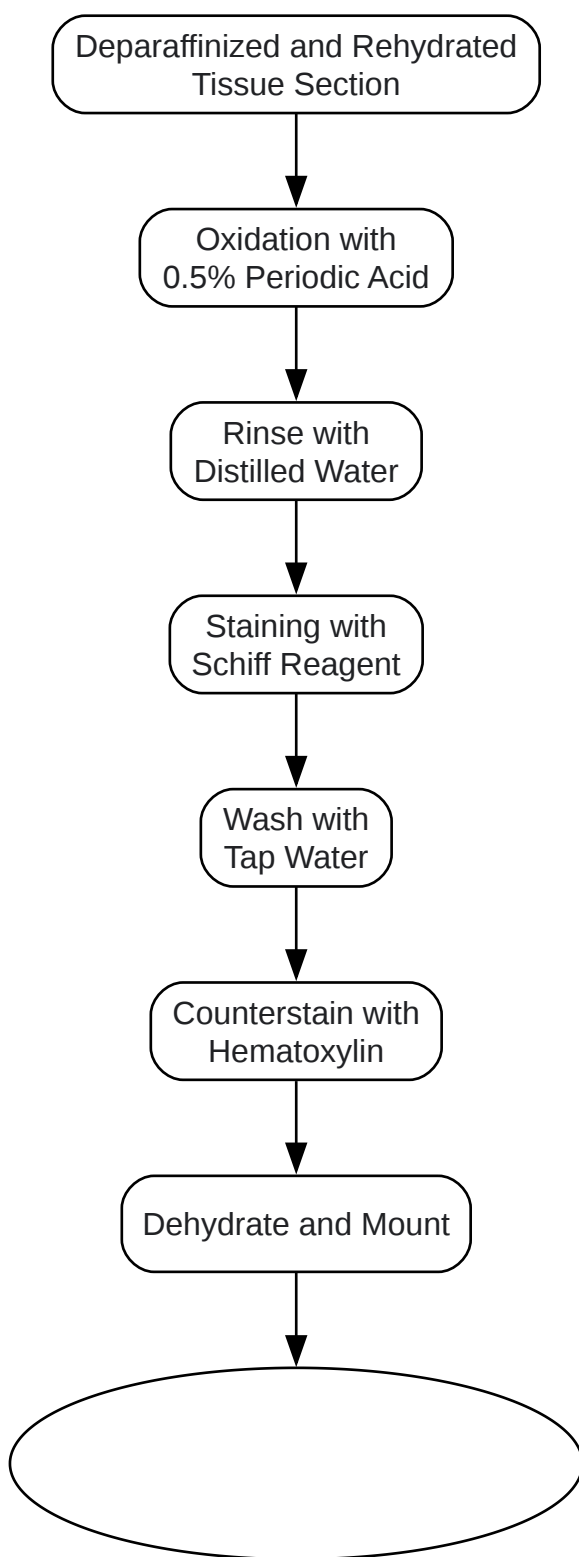
- 0.5% **Periodic Acid** Solution: Dissolve 0.5 g of **periodic acid** in 100 mL of distilled water.
- Schiff Reagent: A solution of basic fuchsin, sodium metabisulfite, and hydrochloric acid.
- Mayer's Hematoxylin (for counterstaining)

Procedure:

- Deparaffinize and rehydrate the tissue sections through a series of xylene and graded alcohol solutions to water.
- Immerse the slides in 0.5% **periodic acid** solution for 5-10 minutes to oxidize the carbohydrates.
- Rinse the slides thoroughly in several changes of distilled water.
- Immerse the slides in Schiff reagent for 15-30 minutes, or until the desired magenta color develops in the target structures.
- Wash the slides in running tap water for 5-10 minutes to remove excess Schiff reagent and develop the color.
- Counterstain the nuclei with Mayer's hematoxylin for 1-2 minutes.
- "Blue" the hematoxylin by rinsing in a weak alkaline solution (e.g., Scott's tap water substitute) or running tap water.
- Dehydrate the sections through graded alcohols and clear in xylene.
- Mount with a permanent mounting medium.

Expected Results:

- Glycogen, mucin, and some basement membranes: Magenta to purple
- Nuclei: Blue



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Workflow for **Periodic Acid-Schiff (PAS)** Staining.

Conclusion

From its discovery in the early 19th century to its indispensable role in modern chemical and biological sciences, **periodic acid** has proven to be a reagent of profound importance. Its ability to selectively cleave vicinal diols has not only been instrumental in the structural elucidation of complex natural products but has also given rise to powerful analytical techniques like the PAS stain. For researchers, scientists, and drug development professionals, a deep understanding of the history, properties, and applications of **periodic acid** is crucial for leveraging its full potential in their respective fields. The enduring legacy of this remarkable oxidant continues to shape our understanding of the molecular world.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Heinrich Gustav Magnus - Wikipedia [en.wikipedia.org]
- 5. Emil Fischer - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Periodic acid - Sciencemadness Wiki [sciencemadness.org]
- 8. Periodic acid - Wikipedia [en.wikipedia.org]
- 9. Metaperiodic acid | HIO₄ | CID 65185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. periodic acid [chemister.ru]
- 11. grokipedia.com [grokipedia.com]
- 12. Structural Biochemistry/Carbohydrates/Carbohydrate Structure Elucidation through Periodic Acid Cleavage - Wikibooks, open books for an open world [en.wikibooks.org]
- 13. ijsr.net [ijsr.net]

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